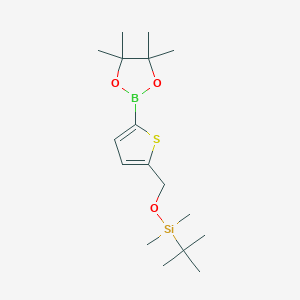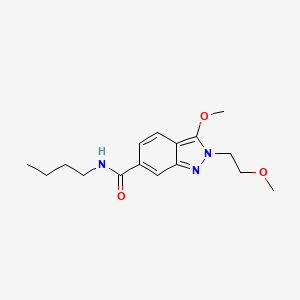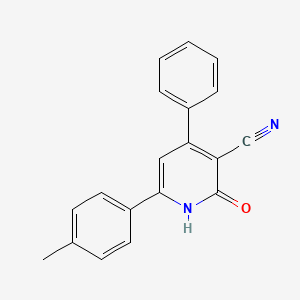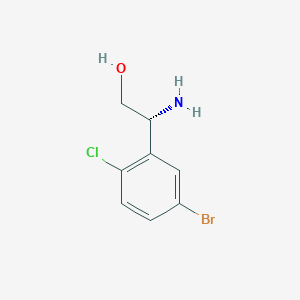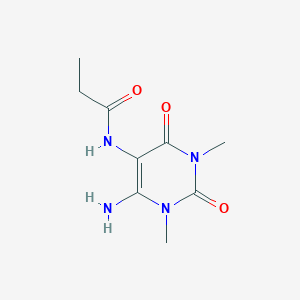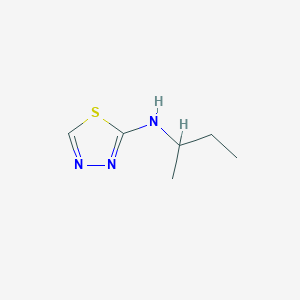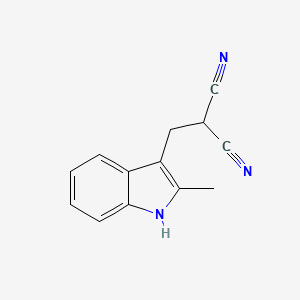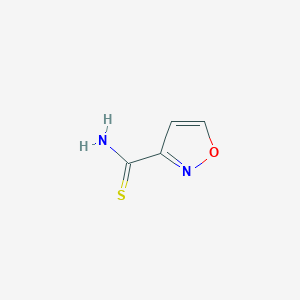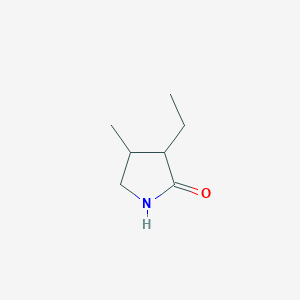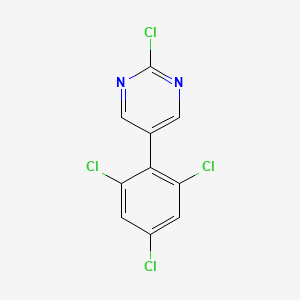
2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both pyrimidine and chlorinated phenyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple chlorine atoms in its structure makes it a valuable intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine typically involves the reaction of 2,4,6-trichlorophenylamine with a chlorinated pyrimidine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation may produce a pyrimidine oxide.
Scientific Research Applications
2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use it to study the interactions of chlorinated aromatic compounds with biological systems, providing insights into their toxicity and environmental impact.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its chlorinated phenyl group may interact with hydrophobic pockets in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-phenylpyrimidine: Lacks the additional chlorine atoms on the phenyl ring, resulting in different reactivity and applications.
2,4,6-Trichloropyrimidine: Contains chlorine atoms on the pyrimidine ring instead of the phenyl ring, leading to distinct chemical behavior.
5-(2,4,6-Trichlorophenyl)pyrimidine: Similar structure but without the chlorine atom on the pyrimidine ring.
Uniqueness
2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine is unique due to the presence of multiple chlorine atoms on both the pyrimidine and phenyl rings. This structural feature enhances its reactivity and makes it a versatile intermediate for synthesizing a wide range of compounds with diverse applications.
Properties
Molecular Formula |
C10H4Cl4N2 |
|---|---|
Molecular Weight |
294.0 g/mol |
IUPAC Name |
2-chloro-5-(2,4,6-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H4Cl4N2/c11-6-1-7(12)9(8(13)2-6)5-3-15-10(14)16-4-5/h1-4H |
InChI Key |
SDZDFQYRBUYMMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=CN=C(N=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol](/img/structure/B13106800.png)

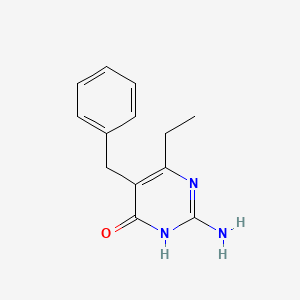
![2-[[(1S)-1-cyclopropylethyl]amino]acetonitrile;hydrochloride](/img/structure/B13106810.png)
![3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106820.png)
